![molecular formula C16H18N6OS B2745282 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide CAS No. 1396867-58-5](/img/structure/B2745282.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H16N4OS, with a molecular weight of approximately 288.36 g/mol. Its structure includes a pyrazole ring, a thiazole moiety, and a pyridazine carboxamide group, which contribute to its diverse biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives are significant in cancer treatment due to their ability to inhibit specific kinases involved in tumor growth. A study focused on similar compounds demonstrated that they effectively inhibited BRAF(V600E), EGFR, and Aurora-A kinase activities, which are critical in various cancer pathways .
In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the cytotoxic effects of related pyrazole compounds. The combination of these pyrazoles with doxorubicin exhibited a synergistic effect, enhancing their anticancer potential .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain. A series of related compounds demonstrated superior anti-inflammatory activity compared to standard drugs like celecoxib .
In vivo studies indicated that the acute oral toxicity levels were high (LD50 > 2000 mg/kg), suggesting a favorable safety profile for further development as anti-inflammatory agents .
Antimicrobial Activity
Preliminary evaluations of similar pyrazole derivatives revealed significant antimicrobial properties against various pathogens. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
- Antitumor Efficacy : A study synthesized several pyrazole derivatives and tested their efficacy against cancer cell lines. Compounds with bromine and chlorine substituents showed enhanced cytotoxicity, particularly in resistant breast cancer subtypes .
- Anti-inflammatory Mechanism : In another investigation, the anti-inflammatory effects of related compounds were assessed through nitric oxide production inhibition in LPS-stimulated macrophages. The results indicated significant reductions in inflammatory markers .
- Antimicrobial Testing : A series of novel pyrazole carboxamide derivatives were evaluated for their antifungal activity against phytopathogenic fungi. One compound exhibited higher activity than the benchmark drug boscalid, indicating its potential as an agricultural fungicide .
科学研究应用
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound demonstrates effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or function .
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation. Its interaction with specific cellular pathways involved in tumor growth is an area of ongoing research. For instance, it has been noted for its potential to induce apoptosis in certain cancer cell lines .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This activity is particularly relevant for developing treatments for inflammatory diseases.
Synthesis and Characterization
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((2,4-dimethylthiazol-5-yl)methyl)pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Screening : A study conducted by Prabhakar et al. evaluated various derivatives of similar compounds for antibacterial activity using disc diffusion methods. Results indicated that specific derivatives exhibited superior antibacterial properties compared to standard antibiotics .
- Molecular Docking Studies : Computational studies have been performed to assess the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with enzymes involved in bacterial metabolism, providing insights into its potential as an antimicrobial agent .
- Therapeutic Applications : In a recent investigation, researchers explored the anti-cancer potential of this compound in vitro against different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.
属性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-9-7-10(2)22(21-9)15-6-5-13(19-20-15)16(23)17-8-14-11(3)18-12(4)24-14/h5-7H,8H2,1-4H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBDYMOMXDZWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=C(N=C(S3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。